Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel analgesic compound classified as a first-in-class, potent agonist of both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (μ, δ, and κ). [, ] Cebranopadol's unique dual-targeting mechanism makes it a subject of significant scientific research, particularly in the field of pain management. []
The synthesis of Cebranopadol involves several key steps:
Cebranopadol's molecular structure is characterized by its complex spirocyclic framework. The compound can be represented by the following chemical formula:
The structural features include:
The stereochemistry is crucial for its activity, with the trans configuration being favored for binding at the nociceptin/orphanin FQ and mu-opioid receptors .
Cebranopadol undergoes various chemical reactions during its synthesis and in biological systems:
Cebranopadol acts through dual pathways:
The interaction with these receptors has been quantified in pharmacological studies demonstrating significant potency and efficacy in pain models .
Cebranopadol exhibits several notable physical and chemical properties:
Cebranopadol is primarily being investigated for its potential applications in pain management:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3